Hippuric acid-15N

Beschreibung

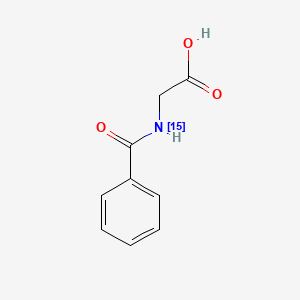

Eigenschaften

Molekularformel |

C9H9NO3 |

|---|---|

Molekulargewicht |

180.17 g/mol |

IUPAC-Name |

2-(benzoyl(15N)amino)acetic acid |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |

InChI-Schlüssel |

QIAFMBKCNZACKA-DETAZLGJSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hippuric acid-15N for Researchers and Drug Development Professionals

Introduction

Hippuric acid-15N is a stable isotope-labeled form of hippuric acid, an endogenous metabolite produced in the liver and kidneys.[1][2] In this labeled variant, the common nitrogen-14 (¹⁴N) atom is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic substitution makes this compound an invaluable tool in metabolic research, particularly as a tracer for studying glycine metabolism and hepatic protein synthesis.[3] Its primary applications lie in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of this compound.

Chemical Properties

This compound, also known as 2-Benzamidoacetic acid-15N, is the 15N-labeled counterpart of hippuric acid.[2][4] The introduction of the ¹⁵N isotope results in a slightly higher molecular weight compared to its unlabeled form, a key feature utilized in mass spectrometry-based analytical methods. The chemical properties of this compound are nearly identical to those of unlabeled hippuric acid. The quantitative data for these properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉¹⁵NO₃ | [5] |

| Molecular Weight | 180.17 g/mol | [5] |

| CAS Number | 93627-88-4 | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 187-191 °C (for unlabeled hippuric acid) | [6][7] |

| Boiling Point | 240 °C (decomposes, for unlabeled hippuric acid) | [1][8] |

| Solubility | Soluble in hot water, hot ethanol; slightly soluble in cold water. | [1][7][9] |

| pKa (Strongest Acidic) | 3.59 (for unlabeled hippuric acid) | [9] |

Synthesis of this compound

The synthesis of this compound typically follows the Schotten-Baumann reaction, which involves the acylation of [¹⁵N]glycine with benzoyl chloride.[1] This method is a common and efficient way to form the amide bond between the amino group of glycine and the benzoyl group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of unlabeled hippuric acid.[8][10][11]

Materials:

-

[¹⁵N]Glycine

-

10% Sodium hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Decolorizing charcoal (optional)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

pH indicator paper

Procedure:

-

Dissolution of [¹⁵N]Glycine: In a suitable Erlenmeyer flask, dissolve a known quantity of [¹⁵N]Glycine in a 10% NaOH solution. The amount of NaOH solution should be sufficient to fully dissolve the glycine and maintain a basic pH during the reaction.

-

Addition of Benzoyl Chloride: While vigorously stirring the [¹⁵N]Glycine solution, slowly add benzoyl chloride in small portions. The reaction is exothermic, so it is advisable to perform this step in an ice bath to maintain a low temperature.

-

Reaction: Continue stirring the mixture until the characteristic smell of benzoyl chloride is no longer detectable, indicating the completion of the reaction. This may take up to an hour.

-

Acidification: After the reaction is complete, acidify the solution by slowly adding concentrated HCl until the solution is acidic to pH paper. This will precipitate the this compound.

-

Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized. Dissolve the product in a minimal amount of boiling ethanol or water. If the solution is colored, a small amount of decolorizing charcoal can be added. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Metabolic Pathway of Hippuric Acid Formation

Hippuric acid is a detoxification product formed in the liver and kidneys through the conjugation of benzoic acid with glycine.[1][12] This metabolic pathway is a key route for the elimination of benzoate, which can be derived from dietary sources or from the metabolism of other aromatic compounds.

Caption: Metabolic pathway of this compound synthesis.

Experimental Applications of this compound

The primary utility of this compound is in tracer studies to investigate various metabolic processes. A common application is the use of infused [¹⁵N]glycine to monitor its incorporation into hippuric acid, providing insights into hepatic protein metabolism.[3]

Experimental Protocol: In Vivo [¹⁵N]Glycine Infusion and this compound Analysis

This protocol outlines a general procedure for an in vivo study using [¹⁵N]glycine to measure the synthesis of this compound.

Materials:

-

[¹⁵N]Glycine (sterile solution for infusion)

-

Experimental subjects (e.g., rodents, human volunteers)

-

Infusion pump

-

Blood and/or urine collection supplies

-

Internal standard (e.g., [ring-²H₅]hippurate)

-

Reagents for sample preparation (e.g., protein precipitation agents, derivatization reagents)

-

Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.

-

[¹⁵N]Glycine Infusion: A sterile solution of [¹⁵N]glycine is administered via a constant intravenous infusion for a predetermined period (e.g., several hours).[3] The infusion rate is carefully controlled to maintain a steady state of the tracer in the body.

-

Sample Collection: Blood and/or urine samples are collected at specific time points before, during, and after the infusion.

-

Sample Preparation for Analysis:

-

Plasma/Serum: Proteins are precipitated from plasma or serum samples using an appropriate agent (e.g., acetonitrile, methanol). The supernatant is collected, and an internal standard is added.

-

Urine: Urine samples are typically diluted, and an internal standard is added.

-

Derivatization (for GC-MS): The extracted samples may require derivatization to increase the volatility of hippuric acid for GC-MS analysis.[13][14]

-

-

Analytical Measurement: The prepared samples are analyzed by GC-MS or LC-MS/MS to determine the concentration and isotopic enrichment of this compound.[3]

-

GC-MS: The derivatized hippuric acid is separated on a gas chromatography column and detected by a mass spectrometer. The mass-to-charge ratios of the molecular ions of unlabeled hippuric acid and this compound are monitored.

-

LC-MS/MS: The sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. Specific parent-to-product ion transitions for both unlabeled and ¹⁵N-labeled hippuric acid are monitored for quantification.

-

Logical Workflow for a Typical Tracer Study

The following diagram illustrates the logical workflow of a typical metabolic tracer study involving this compound.

Caption: Logical workflow of a typical tracer study.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope-labeled tracer enables the precise and accurate investigation of metabolic pathways, particularly those involving glycine and benzoic acid detoxification. The detailed protocols and information provided in this guide offer a solid foundation for the successful application of this compound in metabolic research, ultimately contributing to a deeper understanding of human physiology and disease.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:93627-88-4 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hippuric acid | 495-69-2 [chemicalbook.com]

- 8. globalconference.info [globalconference.info]

- 9. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]

- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Hippuric Acid-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hippuric acid-15N, a stable isotope-labeled compound valuable in metabolic research and as an internal standard in mass spectrometry-based assays. This document details the experimental protocols for its preparation via the Schotten-Baumann reaction using 15N-labeled glycine, along with methodologies for purification and the determination of its isotopic purity by mass spectrometry and 15N Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 15N-labeled glycine with benzoyl chloride in an alkaline medium, a classic example of the Schotten-Baumann reaction.[1][2] This method is robust, generally provides good yields, and is straightforward to perform in a standard laboratory setting.

Reaction Principle

The lone pair of electrons on the 15N-labeled amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, typically sodium hydroxide, which neutralizes the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

Glycine-15N (Isotopic purity: ≥ 98%)

-

Benzoyl chloride (≥ 99%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a conical flask, dissolve 1.0 g of Glycine-15N in 20 mL of a 10% sodium hydroxide solution. Cool the flask in an ice bath.

-

Slowly add 1.5 mL of benzoyl chloride to the cooled solution in small portions while vigorously shaking the flask.[3] The temperature should be maintained below 10°C.

-

After the addition is complete, continue to shake the flask for an additional 10-15 minutes to ensure the reaction goes to completion. The disappearance of the pungent smell of benzoyl chloride indicates the end of the reaction.

-

Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the this compound.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with cold deionized water.[4]

-

Purify the crude this compound by recrystallization from hot water or a mixture of ethanol and water to obtain fine, needle-like crystals.[3]

-

Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 80°C).

Expected Yield and Product Characteristics

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Glycine-15N | |

| Reagent | Benzoyl Chloride | |

| Reaction Type | Schotten-Baumann | [4] |

| Typical Yield | 64-81% | [5] |

| Molecular Formula | C₉H₉¹⁵NO₃ | |

| Molecular Weight | 180.17 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 187-189 °C | [6] |

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial for its intended applications. The two primary analytical techniques for this purpose are Mass Spectrometry and 15N NMR Spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm the identity and determine the isotopic enrichment of the labeled compound by measuring its mass-to-charge ratio (m/z).

2.1.1. Experimental Protocol

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for hippuric acid analysis.

-

Mass Range: Scan a mass range that includes the expected m/z values for both the unlabeled (m/z 178.05) and the 15N-labeled hippuric acid (m/z 179.05).

-

Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the 15N-labeled molecule to the unlabeled molecule.

2.1.2. Calculation of Isotopic Purity

The isotopic enrichment can be calculated using the following formula:

Isotopic Purity (%) = [Intensity of (M+1) peak / (Intensity of M peak + Intensity of (M+1) peak)] x 100

Where:

-

M is the mass of the unlabeled hippuric acid.

-

M+1 is the mass of the this compound.

15N NMR Spectroscopy

15N Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the nitrogen environment within the molecule and can be used to confirm the position of the 15N label and determine isotopic enrichment.

2.2.1. Experimental Protocol

Sample Preparation:

-

Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The concentration should be in the range of 10-50 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting 15N is required.

-

Reference: A nitrogen-containing standard, such as liquid ammonia or nitromethane, can be used for chemical shift referencing.

-

Pulse Sequence: A simple 1D 15N NMR experiment can be performed. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.[7]

-

Acquisition Parameters:

-

Number of Scans: A large number of scans (e.g., 1024 or more) is typically required due to the low gyromagnetic ratio and natural abundance of 15N (if measuring unlabeled compound for comparison).

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure quantitative results.

-

2.2.2. Data Analysis

The 15N NMR spectrum will show a single peak corresponding to the 15N nucleus in the amide group of hippuric acid. The isotopic enrichment can be determined by comparing the integral of the 15N signal to that of a known internal standard or by using quantitative NMR (qNMR) methods.

| Analytical Method | Parameter | Typical Value/Range | Reference |

| Mass Spectrometry | Ionization Mode | ESI Negative | |

| Expected m/z (unlabeled) | 178.05 | ||

| Expected m/z (15N-labeled) | 179.05 | ||

| Isotopic Purity Specification | ≥ 98% | [8] | |

| 15N NMR Spectroscopy | Solvent | DMSO-d₆ | [9] |

| Expected Chemical Shift | ~120-140 ppm (relative to NH₃) | ||

| Pulse Sequence | 1D 15N or INEPT | [7] |

Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. acs.org [acs.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 5. ijsr.net [ijsr.net]

- 6. globalconference.info [globalconference.info]

- 7. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. researchgate.net [researchgate.net]

The Biochemical Pathway of Hippuric Acid-15N Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of 15N-labeled hippuric acid. It details the enzymatic reactions, metabolic significance, and the experimental methodologies used to study this pathway, with a focus on stable isotope tracer techniques.

Introduction

Hippuric acid, or N-benzoylglycine, is a normal constituent of urine and a product of the detoxification of benzoic acid and other aromatic compounds.[1][2] The formation of hippuric acid occurs primarily in the liver and kidneys and involves the conjugation of benzoic acid with the amino acid glycine.[3] The use of stable isotopes, such as 15N-labeled glycine, has become a powerful tool in metabolic research to non-invasively study whole-body protein turnover and the kinetics of glycine metabolism.[4][5][6] Understanding the biochemical pathway of Hippuric acid-15N formation is crucial for interpreting data from these tracer studies and for gaining insights into hepatic and renal function, as well as inborn errors of metabolism.

The Core Biochemical Pathway

The synthesis of hippuric acid from benzoic acid and glycine is a two-step enzymatic process that takes place within the mitochondria of liver and kidney cells.[7][8]

Step 1: Activation of Benzoic Acid

Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase (ACSM2B) and requires ATP for energy.[7][9]

Step 2: Conjugation with Glycine

The activated benzoyl group is then transferred from benzoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , resulting in the formation of hippuric acid and the release of coenzyme A.[7][9][10] When 15N-labeled glycine is introduced, the resulting hippuric acid will be labeled with 15N.

The overall reaction can be summarized as:

Benzoic acid + Glycine + ATP + CoA → Hippuric acid + AMP + PPi + CoA

Quantitative Data

The kinetics of the key enzyme in hippuric acid formation, glycine N-acyltransferase (GLYAT), have been characterized, providing valuable quantitative data on the efficiency of this pathway. The following table summarizes the kinetic parameters for human GLYAT variants with its substrates, benzoyl-CoA and glycine. Cooperative substrate binding has been observed, and the data are fitted to a two-substrate Hill equation.[3][7]

| GLYAT Variant | Substrate | s0.5 (µM) | kcat (s-1) |

| 156Asn > Ser (Reference) | Benzoyl-CoA | 96.6 | - |

| 17Ser > Thr, 156Asn > Ser | Benzoyl-CoA | 118 | - |

| 156Asn > Ser, 199Arg > Cys | Benzoyl-CoA | 61.2 | - |

Data adapted from Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.[3][7]

Experimental Protocols

The study of this compound formation relies on stable isotope tracer studies coupled with advanced analytical techniques. Below are detailed methodologies for key experiments.

In Vivo 15N-Glycine Tracer Study for Whole-Body Protein Turnover

This protocol is based on the single-dose oral administration of 15N-glycine with the measurement of urinary end-product enrichment.[6]

Materials:

-

[15N]glycine (99 atom % 15N)

-

Sterile water for injection

-

Urine collection containers

-

Gas chromatography-mass spectrometer (GC-MS) or Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.

-

Tracer Administration: A single oral dose of [15N]glycine (e.g., 2 mg/kg body weight) is administered.

-

Urine Collection: Urine is collected over a specified period (e.g., 12 or 24 hours) to measure the enrichment of 15N in urinary ammonia and urea, which are end products of glycine metabolism.

-

Sample Preparation for Analysis:

-

Urine samples are stored frozen until analysis.

-

For hippuric acid analysis, an aliquot of urine is acidified and extracted with an organic solvent like ethyl acetate.

-

The organic extract is then evaporated to dryness and derivatized for GC-MS analysis (e.g., silylation).

-

-

GC-MS or LC-MS/MS Analysis: The enrichment of 15N in hippuric acid is determined by monitoring the ion pairs corresponding to the unlabeled (m/z) and 15N-labeled (m/z+1) molecules.

-

Data Analysis: Whole-body protein synthesis, breakdown, and net balance are calculated based on the 15N enrichment of urinary end products.

Quantification of 15N-Hippuric Acid in Plasma/Urine by Mass Spectrometry

This protocol outlines a general procedure for the quantitative analysis of 15N-hippuric acid using mass spectrometry.

Materials:

-

Plasma or urine samples from a 15N-glycine tracer study.

-

Internal standard (e.g., [13C6]-hippuric acid or [2H5]hippuric acid).

-

Acetonitrile, methanol, formic acid (LC-MS grade).

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

To a known volume of plasma or urine, add the internal standard.

-

Deproteinize plasma samples by adding a solvent like acetonitrile, followed by centrifugation.

-

For urine, a simple dilution may be sufficient. Alternatively, perform a solid-phase extraction or liquid-liquid extraction to concentrate the analyte and remove interfering substances.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for both 15N-hippuric acid and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 15N-hippuric acid.

-

Calculate the concentration of 15N-hippuric acid in the samples based on the peak area ratio of the analyte to the internal standard.

-

Mandatory Visualizations

Biochemical Pathway of this compound Formation

Caption: The two-step enzymatic synthesis of this compound in the mitochondria.

Experimental Workflow for a 15N-Glycine Tracer Study

Caption: Workflow of an in vivo 15N-glycine tracer study for hippuric acid analysis.

Logical Relationship in GLYAT Catalysis

Caption: A simplified representation of the sequential reaction mechanism of GLYAT.

References

- 1. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]

- 7. Lipoic acid impairs glycine conjugation of benzoic acid and renal excretion of benzoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 10. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hippuric Acid-15N: A High-Precision Biomarker for Toluene Exposure Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accurate assessment of occupational and environmental exposure to toluene, a widely used industrial solvent and a known neurotoxin, is paramount for safeguarding public health. Traditional biomonitoring of toluene exposure has relied on the measurement of its primary metabolite, hippuric acid, in urine. However, the diagnostic utility of total hippuric acid is often compromised by significant background levels originating from dietary sources and inter-individual metabolic variations. This technical guide details a superior, stable isotope-based methodology employing Hippuric Acid-15N (¹⁵N-HA) as a specific and quantitative biomarker for toluene exposure. By administering ¹⁵N-labeled glycine, a direct precursor in the synthesis of hippuric acid, this method enables the precise differentiation of hippuric acid derived from toluene metabolism from endogenous and dietary sources. This approach offers significantly improved accuracy and sensitivity, paving the way for more reliable risk assessment and the development of targeted therapeutic interventions for toluene-induced toxicities.

The Rationale for a Stable Isotope-Labeled Biomarker

Urinary hippuric acid is a well-established biomarker of toluene exposure. However, its specificity is limited due to confounding factors such as the consumption of certain fruits, vegetables, and food preservatives (benzoic acid), which also lead to the excretion of hippuric acid. This dietary contribution creates a high and variable baseline that can mask the increase in hippuric acid levels resulting from low-level toluene exposure, making it difficult to establish a clear dose-response relationship.

The administration of ¹⁵N-labeled glycine, a stable, non-radioactive isotope, allows for the synthesis of ¹⁵N-hippuric acid exclusively from the metabolic conversion of toluene. By using mass spectrometry to specifically detect and quantify ¹⁵N-hippuric acid, it is possible to distinguish the hippuric acid produced from toluene exposure from the unlabeled hippuric acid originating from other sources. This stable isotope dilution technique provides a highly specific and sensitive measure of toluene uptake and metabolism.

Metabolic Pathway of Toluene to Hippuric Acid

The biotransformation of toluene to hippuric acid is a two-step enzymatic process primarily occurring in the liver.

-

Oxidation of Toluene: Toluene is first oxidized at the methyl group by cytochrome P450 enzymes (primarily CYP2E1) to form benzyl alcohol. This is subsequently oxidized to benzaldehyde and then to benzoic acid by alcohol and aldehyde dehydrogenases, respectively.

-

Conjugation with Glycine: The resulting benzoic acid is then conjugated with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to form hippuric acid (N-benzoylglycine), which is then excreted in the urine.

By introducing ¹⁵N-labeled glycine into the system, the glycine pool available for the conjugation of benzoic acid derived from toluene becomes enriched with the stable isotope. Consequently, the resulting hippuric acid will be labeled with ¹⁵N, allowing for its specific detection.

Experimental Protocols

The following protocols are based on established methodologies for stable isotope tracer studies of hippuric acid synthesis and can be adapted for the specific assessment of toluene exposure.

Subject Preparation and ¹⁵N-Glycine Administration

-

Subject Selection: Recruit subjects with known or suspected toluene exposure and a control group with no known exposure. Obtain informed consent.

-

Dietary Control: To minimize dietary sources of benzoic acid, subjects should follow a controlled diet for 24-48 hours prior to the study.

-

Baseline Sample Collection: Collect a baseline (pre-infusion) urine and blood sample from each subject.

-

¹⁵N-Glycine Infusion: A primed, constant intravenous infusion of [¹⁵N]glycine is administered. Arends et al. (1990) described a 16-hour infusion, which resulted in identical enrichment levels in urinary and plasma hippurate[1]. The exact dosage and infusion rate should be determined based on the specific study design and ethical considerations.

Sample Collection and Preparation

-

Urine Collection: Collect urine samples at timed intervals throughout and after the ¹⁵N-glycine infusion.

-

Blood Collection: Collect blood samples at corresponding time points. Plasma should be separated by centrifugation.

-

Sample Storage: All samples should be stored at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry:

-

Urine: Acidify a urine aliquot with HCl and extract hippuric acid with an organic solvent such as ethyl acetate. Evaporate the solvent and derivatize the residue for GC-MS analysis (e.g., methylation followed by acylation).

-

Plasma: Precipitate proteins from plasma using an appropriate agent. The supernatant can then be subjected to a similar extraction and derivatization procedure as for urine.

-

Mass Spectrometric Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrument for this analysis.

-

GC Separation: Use a capillary column suitable for the separation of the derivatized hippuric acid.

-

MS Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of unlabeled (¹⁴N) and labeled (¹⁵N) hippuric acid. The specific ions to be monitored will depend on the derivatization method used. For example, for the N-heptafluorobutyryl methyl ester derivative of hippuric acid, the molecular ion (M+) for the unlabeled compound would be at m/z 375, and for the ¹⁵N-labeled compound at m/z 376.

-

Quantification: The ratio of the peak areas of the ¹⁵N-labeled and unlabeled hippuric acid ions is used to determine the ¹⁵N enrichment. The absolute concentration of ¹⁵N-hippuric acid can be calculated using a standard curve generated with a known amount of a synthesized ¹⁵N-hippuric acid standard.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometric analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: Plasma Hippurate Concentrations and ¹⁵N Enrichment

| Subject Group | Postabsorptive Plasma Hippurate (µM)[1] | Time to Equilibration of ¹⁵N Enrichment (min)[1] | ¹⁵N Enrichment in Urinary and Plasma Hippurate (at 16h)[1] |

| Healthy Volunteers | 1.2 - 10.5 | 20 | Identical |

Data from Arends et al. (1990) demonstrating the feasibility of tracing hippurate synthesis with ¹⁵N-glycine.

Table 2: Urinary Hippuric Acid Levels in Toluene-Exposed and Non-Exposed Individuals (for comparison)

| Subject Group | Mean Urinary Hippuric Acid (g/g creatinine) | Range of Urinary Hippuric Acid (g/g creatinine) |

| Non-Exposed | ~0.5 - 1.5 | Varies with diet |

| Toluene-Exposed (occupational) | > 2.5 | Can be significantly higher depending on exposure level |

This table presents typical values for total (unlabeled) hippuric acid and highlights the overlap between non-exposed and exposed individuals, underscoring the need for a more specific biomarker like ¹⁵N-hippuric acid.

Interpretation:

An increase in the concentration of ¹⁵N-hippuric acid in the urine of subjects following ¹⁵N-glycine administration would be directly proportional to the amount of toluene metabolized. This allows for a precise quantification of toluene exposure, free from the confounding effects of diet. The rate of ¹⁵N-hippuric acid excretion can also provide insights into the kinetics of toluene metabolism in different individuals.

Logical Framework for Biomarker Application

The use of ¹⁵N-hippuric acid as a biomarker for toluene exposure is based on a clear logical framework that links the administration of a stable isotope-labeled precursor to the specific quantification of a metabolite of interest.

Conclusion and Future Directions

The use of ¹⁵N-hippuric acid as a biomarker represents a significant advancement in the assessment of toluene exposure. This stable isotope dilution method offers high specificity and sensitivity, overcoming the limitations of traditional biomonitoring approaches that measure total urinary hippuric acid. The detailed experimental protocols and logical framework presented in this guide provide a solid foundation for researchers and drug development professionals to implement this advanced technique.

Future research should focus on:

-

Establishing a clear dose-response relationship between toluene exposure levels and urinary ¹⁵N-hippuric acid excretion in human cohort studies.

-

Validating the methodology across different populations and exposure scenarios.

-

Developing simplified protocols for sample collection and analysis to facilitate wider adoption in clinical and occupational health settings.

By providing a more accurate measure of toluene exposure, the ¹⁵N-hippuric acid biomarker will be invaluable for improving risk assessment, understanding the mechanisms of toluene toxicity, and developing targeted strategies for the prevention and treatment of toluene-related health effects.

References

The Role of Hippuric Acid-15N in Unraveling Gut Microbiome Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Its metabolic activities produce a vast array of small molecules that can influence host physiology, from immune responses to neurological function. Among these metabolites, hippuric acid has emerged as a key molecule at the interface of host and microbial metabolism. This technical guide delves into the significance of utilizing stable isotope-labeled hippuric acid, specifically Hippuric acid-15N, in studying the metabolic intricacies of the gut microbiome. The use of 15N as a tracer allows for precise tracking and quantification of the origins and fate of hippuric acid, providing invaluable insights for researchers in basic science and drug development.

Hippuric acid is a glycine conjugate of benzoic acid, and its production is intricately linked to both host and microbial metabolic pathways. The gut microbiota can generate benzoic acid from the metabolism of dietary polyphenols and the aromatic amino acid phenylalanine. Subsequently, the host's liver and kidneys conjugate this benzoic acid with glycine to form hippuric acid, which is then excreted in the urine. Stable isotope probing with this compound, or its precursors like 15N-glycine, enables the disentanglement of these complex metabolic routes.

Data Presentation: Quantitative Insights from Stable Isotope Tracing Studies

The use of stable isotopes provides a powerful tool for quantifying the contribution of the gut microbiome to the host's hippuric acid pool. Below are tables summarizing key quantitative data from studies employing 15N-labeled precursors to trace hippuric acid metabolism.

Table 1: Incorporation of Infused [15N]Glycine into Plasma and Urinary Hippurate

| Parameter | Value | Species | Study Conditions | Reference |

| Postabsorptive Plasma Hippurate | 1.2 - 10.5 µM | Human | Healthy Subjects | [1] |

| Plasma Protein Binding of Hippurate | 79 ± 6% | Human | Healthy Subjects | [1] |

| Time to Equilibration of [15N] Enrichment (Hippurate vs. Glycine) | ~20 minutes | Human | Bolus dose of [15N]glycine | [1] |

| [15N] Enrichment in Urinary vs. Plasma Hippurate | Identical | Human | 16-hour infusion of [15N]glycine | [1] |

Table 2: Gut Microbiome-Dependent Production of Hippuric Acid from Phenylalanine

| Condition | Urinary Hippuric Acid Level (µM) | Labeled Hippuric Acid (d5) from d5-Phenylalanine | Species | Key Finding | Reference |

| Germ-free mice | Low | Undetectable | Mouse | Endogenous pathway for hippuric acid production from phenylalanine is absent. | [2] |

| Wild-type C. sporogenes-colonized mice | High (millimolar) | High levels detected | Mouse | Gut bacterium C. sporogenes is a major contributor to hippuric acid production from phenylalanine. | [2] |

| fldC mutant C. sporogenes-colonized mice | Low (similar to germ-free) | Undetectable | Mouse | The fldC gene in C. sporogenes is essential for the conversion of phenylalanine to hippuric acid. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following protocols outline key experiments for studying hippuric acid metabolism using 15N-labeled compounds.

Protocol 1: In Vivo Tracing of Hippuric Acid Synthesis using [15N]Glycine

Objective: To quantify the in vivo synthesis rate of hippuric acid and to use the enrichment of [15N]hippurate as a proxy for intrahepatic [15N]glycine enrichment.

Methodology:

-

Subject Preparation: Human subjects are studied in a postabsorptive state.

-

Tracer Administration: A primed, constant infusion of [15N]glycine is administered intravenously.

-

Sample Collection: Blood and urine samples are collected at baseline and at regular intervals during the infusion.

-

Sample Preparation:

-

Plasma: Plasma is separated from blood by centrifugation. Proteins are precipitated, and the supernatant is used for analysis.

-

Urine: Urine samples are stored at -20°C until analysis.

-

-

Derivatization: Hippuric acid in plasma and urine is derivatized to a volatile form suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis: The enrichment of 15N in hippuric acid is determined by GC-MS, monitoring the appropriate mass-to-charge ratio (m/z) ions for unlabeled and 15N-labeled hippurate.[1]

-

Data Analysis: The rate of appearance of [15N]hippurate is calculated to determine the synthesis rate of hippuric acid.

Protocol 2: Tracing Gut Microbial Phenylalanine Metabolism to Hippuric Acid using d5-Phenylalanine

Objective: To determine the contribution of specific gut microbes to the production of hippuric acid from dietary phenylalanine.

Methodology:

-

Animal Model: Germ-free mice are colonized with wild-type or genetically modified strains of bacteria (e.g., Clostridium sporogenes).

-

Tracer Administration: Mice are orally gavaged with a single dose of deuterated phenylalanine (d5-phenylalanine).

-

Sample Collection: Urine is collected at various time points post-gavage (e.g., 0, 3, 6, 9, 24 hours).

-

Sample Preparation: Urine samples are diluted and mixed with an internal standard (e.g., d2-hippuric acid).

-

LC-MS/MS Analysis: The concentration of d5-hippuric acid in the urine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.[2]

-

Data Analysis: The levels of labeled hippuric acid are compared between different experimental groups (germ-free, colonized with wild-type bacteria, colonized with mutant bacteria) to assess the role of the specific microbial gene or strain in hippuric acid production.[2]

Protocol 3: Analysis of Cecal Contents for Microbiome and Metabolite Profiling

Objective: To analyze the gut microbial community composition and metabolite profile in the cecum, the primary site of microbial fermentation in rodents.

Methodology:

-

Sample Collection: At the end of the in vivo experiment, mice are euthanized, and the cecum is aseptically removed. The cecal contents are collected into sterile tubes.[3][4]

-

Sample Storage: Samples for DNA analysis are snap-frozen in liquid nitrogen and stored at -80°C. Samples for metabolite analysis may require immediate processing or specific storage conditions to prevent metabolite degradation.[3]

-

Microbial DNA Extraction: DNA is extracted from the cecal contents using a commercially available kit or a custom protocol involving bead-beating for mechanical lysis of bacterial cells.[3]

-

16S rRNA Gene Sequencing: The V3-V4 variable region of the 16S rRNA gene is amplified by PCR and sequenced to determine the bacterial community composition.

-

Metabolite Extraction: Metabolites are extracted from the cecal contents using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Metabolomics Analysis: The extracted metabolites are analyzed by LC-MS/MS or GC-MS to identify and quantify various small molecules, including precursors and derivatives of hippuric acid.

Mandatory Visualizations

Signaling Pathway: Hippuric Acid and TLR4-MyD88 Signaling

Hippuric acid has been shown to potentiate pro-inflammatory responses in macrophages through the Toll-like receptor 4 (TLR4) signaling pathway, in a MyD88-dependent manner.[5]

References

- 1. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cost Effective Method for gDNA Isolation from the Cecal Content and High Yield Procedure for RNA Isolation from the Colonic Tissue of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Cecal Slurry Preparation Protocol with Improved Long-Term Reproducibility for Animal Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance and Stability of Hippuric Acid-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and stability of Hippuric acid-¹⁵N. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.

Natural Abundance of Hippuric Acid-¹⁵N

Hippuric acid (N-Benzoylglycine) is a naturally occurring metabolite found in the urine of most animals, including humans.[1][2] It is formed by the conjugation of benzoic acid with the amino acid glycine.[1][3] The isotopic enrichment of hippuric acid with ¹⁵N in a natural, unlabeled state is determined by the statistical incorporation of the stable isotope ¹⁵N during its biosynthesis.

The natural abundance of ¹⁵N is approximately 0.37%.[4] Since hippuric acid contains a single nitrogen atom, the natural abundance of Hippuric acid-¹⁵N is also approximately 0.37% of the total hippuric acid pool. However, slight variations in the ¹⁵N/¹⁴N ratio can occur in biological systems due to isotopic fractionation during metabolic processes and variations in the nitrogen sources in the diet.[5]

The natural abundances of the stable isotopes of the elements constituting hippuric acid (C₉H₉NO₃) are summarized in the table below.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.63 |

| ¹⁵N | 0.37 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Stability of Hippuric Acid-¹⁵N

The incorporation of the stable isotope ¹⁵N does not significantly alter the chemical or physical properties of the molecule. Therefore, the stability of Hippuric acid-¹⁵N is considered identical to that of unlabeled hippuric acid.

Hippuric acid is a stable crystalline solid under standard conditions.[6] It is incompatible with strong oxidizing agents.[6] Hydrolysis of the amide bond can occur under harsh conditions, such as with hot caustic alkalis, yielding benzoic acid and glycine.[1]

The table below summarizes the key physicochemical and stability data for hippuric acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight (unlabeled) | 179.17 g/mol | [7] |

| Molecular Weight (¹⁵N-labeled) | 180.17 g/mol | [8] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 187-191 °C | [1][7] |

| Decomposition Temperature | ~240 °C | [1] |

| Water Solubility | 3.26 g/L | |

| pH (10 g/L slurry) | 2.5 - 3.5 | [6] |

| Biological Matrix Stability | Stable for 48 hours at room temperature and after 3 freeze-thaw cycles in monkey urine. | [9][10] |

Biochemical Pathway of Hippuric Acid

Hippuric acid is synthesized in the liver and kidneys.[1] The biosynthesis involves the activation of benzoic acid to benzoyl-CoA, which then acylates glycine.[1] Benzoic acid itself can be derived from various dietary sources, such as phenolic compounds found in fruits and vegetables, or from the metabolism of aromatic compounds like toluene.[1][11]

Experimental Protocols

Synthesis of Hippuric Acid-¹⁵N

This protocol describes the synthesis of hippuric acid via the Schotten-Baumann reaction. To synthesize Hippuric acid-¹⁵N, ¹⁵N-labeled glycine should be used as the starting material.

Materials:

-

Glycine-¹⁵N

-

10% Sodium Hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ice

-

Diethyl ether

-

Ethanol/water solution (1:3, v/v)

Procedure:

-

In a suitable flask, dissolve glycine-¹⁵N in a 10% NaOH solution.

-

In a fume hood, add benzoyl chloride to the glycine solution.

-

Stopper the flask and shake vigorously until the odor of benzoyl chloride is no longer present. The reaction is exothermic, so vent the flask periodically.

-

Acidify the solution with concentrated HCl to precipitate the hippuric acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

To purify the product, wash the precipitate with diethyl ether.

-

Recrystallize the crude product from a hot ethanol/water solution.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in an oven.

Quantification of Hippuric Acid in Urine by LC-MS/MS

This protocol provides a general method for the quantification of hippuric acid in urine. For endogenous quantification, stable isotope-labeled hippuric acid (e.g., ¹³C₆-hippuric acid) is used as a surrogate standard.[9]

Materials:

-

Urine sample

-

Hippuric acid standard

-

¹³C₆-Hippuric acid (surrogate standard)

-

Internal standard (e.g., l-Phenylalanine-d₅)

-

Acetonitrile

-

Formic acid

-

Deionized water

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Dilute the urine supernatant with deionized water.

-

Add the internal standard and surrogate standard solutions.

-

Vortex the mixture.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute hippuric acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ionization mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for hippuric acid, the surrogate standard, and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the surrogate standard to the internal standard against the concentration of the calibrators.

-

Calculate the concentration of endogenous hippuric acid in the urine samples using the regression equation from the calibration curve.[9]

-

Workflow for Stability Assessment

The stability of hippuric acid in biological matrices can be assessed by analyzing samples stored under different conditions over time.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]

- 6. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]

- 7. globalconference.info [globalconference.info]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Technical Guide: Hippuric Acid-15N Standard for Research Applications

This technical guide provides an in-depth overview of the Hippuric acid-15N stable isotope standard, tailored for researchers, scientists, and professionals in drug development. This document outlines the certificate of analysis, experimental protocols for its use, and a visual representation of a typical analytical workflow.

Certificate of Analysis Data

The quantitative data for a typical this compound standard is summarized below. This data is compiled from various suppliers and represents common specifications for this material. A comprehensive Certificate of Analysis (CoA) is generally supplied with the purchase of the standard[1][2].

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98.0% | Titration, HPLC, or GC |

| Isotopic Enrichment | Typically ≥ 98% for 15N | Mass Spectrometry |

| Molecular Formula | C₉H₉¹⁵NO₃ | - |

| Molecular Weight | 180.17 g/mol | - |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 187-191 °C | Melting Point Apparatus |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)[3]. Its use is critical in studies of metabolic pathways, particularly in tracing the metabolism of glycine and benzoic acid, and in monitoring exposure to aromatic compounds like toluene.

Protocol: Quantification of Hippuric Acid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a common method for the accurate quantification of hippuric acid in biological samples (e.g., urine, plasma).

1. Materials and Reagents:

-

Hippuric acid standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., urine, plasma)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of hippuric acid (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of hippuric acid at various concentrations.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation:

-

Thaw biological samples to room temperature.

-

To a 100 µL aliquot of the sample, add 10 µL of the working internal standard solution (this compound).

-

For plasma samples, perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

For urine samples, a simple dilution with mobile phase may be sufficient. If the matrix effect is high, perform Solid Phase Extraction (SPE).

-

Transfer the supernatant or the diluted urine to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used[4].

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute hippuric acid, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hippuric acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

This compound (internal standard): Precursor ion (m/z) -> Product ion (m/z)

-

Note: Specific m/z values will depend on the instrument and ionization conditions.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (hippuric acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Metabolic formation of hippuric acid and its tracer application.

References

The Application of 15N-Labeled Hippuric Acid in the Assessment of Liver and Kidney Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of liver and kidney function is paramount in preclinical and clinical research, as well as in drug development. Traditionally, a battery of tests is employed to evaluate the health of these vital organs. The hippuric acid test, a classic liver function test, has been refined with the use of stable isotope-labeled compounds, such as 15N-hippuric acid, to offer a more dynamic and precise evaluation of both hepatic and renal function. This technical guide provides an in-depth overview of the use of hippuric acid-15N in metabolic studies, complete with experimental protocols, quantitative data, and pathway visualizations.

Hippuric acid is a metabolite synthesized in the liver through the conjugation of benzoic acid and the amino acid glycine.[1][2] This process is a key detoxification pathway for aromatic compounds.[3] The newly synthesized hippuric acid is then efficiently eliminated from the body via renal excretion.[4] By introducing 15N-labeled glycine, the synthesis and excretion of hippuric acid can be traced, providing a quantitative measure of both liver and kidney function. A co-administration strategy using labeled benzoic acid and labeled hippuric acid can further distinguish between the liver's synthetic capacity and the kidney's excretory efficiency.[5]

Core Principles

The use of this compound as a probe for organ function is based on two key physiological processes:

-

Hepatic Synthesis: The liver is the primary site for the synthesis of hippuric acid. The rate of this synthesis is dependent on the liver's ability to conjugate benzoic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[2] A compromised liver will exhibit a reduced rate of hippuric acid synthesis.[5]

-

Renal Excretion: Hippuric acid is actively secreted by the proximal tubules of the kidneys, a process mediated by organic anion transporters (OATs), primarily OAT1 and OAT3.[4] The clearance of hippuric acid from the blood is therefore a sensitive measure of renal tubular secretion and overall renal plasma flow.

By administering a known quantity of a precursor like 15N-glycine and subsequently measuring the appearance of 15N-hippuric acid in plasma and urine, researchers can derive critical kinetic parameters related to both liver and kidney function.

Experimental Protocols

The following are generalized protocols for in vivo studies using 15N-labeled compounds to assess liver and kidney function. Specific parameters may need to be optimized based on the animal model and research question.

Protocol 1: Assessment of Hepatic Synthesis Rate of Hippuric Acid

This protocol is designed to measure the liver's capacity to synthesize hippuric acid.

Materials:

-

15N-Glycine (95+% isotopic purity)

-

Benzoic acid

-

Sterile saline solution

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House animals in metabolic cages for at least 24 hours prior to the experiment to allow for acclimatization and collection of baseline urine samples.

-

Dosing Solution Preparation: Prepare a sterile solution of 15N-glycine and a separate solution of benzoic acid in saline. The dosage will depend on the animal model, but a starting point could be a bolus intravenous (IV) injection of 15N-glycine.[6]

-

Administration: Administer the benzoic acid orally or via IV injection to provide the substrate for hippuric acid synthesis. Following this, administer the 15N-glycine via IV infusion at a constant rate (e.g., 2-8 mg/h for a rat) for a specified period (e.g., 2-24 hours).[7]

-

Sample Collection:

-

Urine: Collect urine at timed intervals throughout the infusion period.

-

Blood: Collect blood samples from a suitable vessel (e.g., tail vein in rats) at baseline and at multiple time points during and after the infusion. Centrifuge the blood to separate plasma.

-

-

Sample Preparation:

-

Urine: Dilute a known volume of urine with distilled water.[8]

-

Plasma: Perform protein precipitation on plasma samples (e.g., with acetonitrile) to remove proteins that may interfere with analysis.

-

-

LC-MS/MS Analysis: Quantify the concentrations of 15N-hippuric acid, total hippuric acid, and 15N-glycine in the prepared urine and plasma samples using a validated LC-MS/MS method.[9][10]

-

Data Analysis: Calculate the rate of appearance of 15N-hippuric acid in plasma and its excretion rate in urine. This will provide a measure of the hepatic synthesis rate of hippuric acid.

Protocol 2: Assessment of Renal Clearance of Hippuric Acid

This protocol is designed to measure the kidney's ability to excrete hippuric acid.

Materials:

-

This compound

-

Sterile saline solution

-

Metabolic cages for urine collection

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: As described in Protocol 1.

-

Dosing Solution Preparation: Prepare a sterile solution of this compound in saline. A typical intravenous dose for rats is in the range of 0.4-0.6 mmol/kg.[5]

-

Administration: Administer the this compound solution as a bolus intravenous injection.

-

Sample Collection:

-

Urine: Collect urine at timed intervals (e.g., every 30 minutes) for a period of 4-6 hours post-injection.

-

Blood: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.

-

-

Sample Preparation and Analysis: Prepare and analyze plasma and urine samples for this compound concentration as described in Protocol 1.

-

Data Analysis: Calculate the renal clearance of this compound using the following formula:

-

Clearance = (Urine concentration × Urine flow rate) / Plasma concentration

-

Quantitative Data Summary

The following tables summarize key quantitative data related to hippuric acid metabolism and clearance.

| Parameter | Species | Value | Reference |

| Normal Plasma Hippuric Acid Concentration | Human | 1.2 - 10.5 µM | [6] |

| Protein Binding of Hippuric Acid in Plasma | Human | 79 ± 6% | [6] |

| Hippuric Acid in Urine (Non-exposed individuals) | Human | 0.44 ± 0.20 g/L | [8] |

| Hippuric Acid in Urine (Toluene exposure) | Human | Can exceed 2.5 g/g creatinine | [8] |

| Study Group | Vmax for Hippuric Acid Synthesis (µmol min-1 kg-1) | Renal Elimination Rate Constant (Kre) (min-1) | Reference |

| Normal Rats | 6.7 - 11.8 | 0.026 - 0.045 | [5] |

| Liver-injured Rats | 4.8 - 5.8 | 0.010 - 0.021 | [5] |

Metabolic and Transport Pathways

The synthesis and excretion of hippuric acid involve distinct pathways in the liver and kidneys.

Hepatic Synthesis of Hippuric Acid

The synthesis of hippuric acid in the liver is a two-step process. First, benzoic acid is activated to benzoyl-CoA. This is followed by the conjugation of benzoyl-CoA with glycine, catalyzed by glycine N-acyltransferase.

Renal Excretion of Hippuric Acid

Hippuric acid is transported from the blood into the proximal tubule cells of the kidney by organic anion transporters (OAT1 and OAT3) located on the basolateral membrane. It is then secreted into the tubular lumen for excretion in the urine.

Conclusion

The use of this compound offers a powerful and sensitive method for the simultaneous evaluation of liver and kidney function. By tracing the metabolism and excretion of this stable isotope-labeled compound, researchers can gain valuable insights into the detoxification capacity of the liver and the secretory function of the kidneys. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to implement this methodology in their research. This approach is particularly relevant in the context of drug-induced organ toxicity studies and in the investigation of diseases affecting hepatic and renal function.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 3. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of liver function by co-administration methodology using 13C-labelled benzoic acid and hippuric acid coupled with nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endogenous Hippuric Acid: A Technical Guide to Human Urine and Plasma Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous levels of hippuric acid in human urine and plasma. It is designed to be a core resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important metabolite. This guide details quantitative data, experimental protocols for its measurement, and the biochemical pathways governing its synthesis and excretion.

Introduction to Hippuric Acid

Hippuric acid, or N-benzoylglycine, is a normal constituent of human biological fluids, primarily formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][2] Its levels can be influenced by various factors including diet, gut microbiota activity, and exposure to aromatic compounds like toluene.[3][4] The consumption of foods and beverages rich in phenolic compounds, such as fruits, tea, and wine, can lead to elevated hippuric acid excretion as these compounds are metabolized to benzoic acid.[1][5] Consequently, urinary and plasma concentrations of hippuric acid serve as valuable biomarkers in clinical and toxicological studies.[3][6]

Quantitative Levels of Hippuric Acid in Human Urine and Plasma

The concentration of hippuric acid in human biological fluids can vary significantly among individuals. The following tables summarize the reported endogenous levels in urine and plasma from various studies.

Table 1: Endogenous Hippuric Acid Levels in Human Urine

| Population Studied | Analytical Method | Concentration Range | Citation |

| 20 non-exposed adults | Not specified | 0.44 ± 0.20 g/L (approx. 0.7 g/g creatinine) | [7] |

| General non-exposed population | Not specified | 1.5 g/g creatinine (normal range) | [7] |

| 115 toluene non-exposed healthy volunteers | Gas Chromatography | Mean ± SD: 0.18 ± 0.10 g/g creatinine; Median: 0.15 g/g creatinine; 95th percentile: 0.36 g/g creatinine | [8][9][10] |

| Non-exposed individuals | Not specified | 1.0 g/g creatinine (typical excretion) | [11] |

| Healthy individuals (general) | Not specified | Approx. 1-2 mM daily excretion | [4] |

| Healthy volunteers | HPLC-UV | Not specified (used for method development) | [12] |

| House painters (exposed to solvents) | HPLC | Median: 11 nmol/mL | [13] |

| Healthy controls | HPLC | Median: 3 nmol/mL | [13] |

Table 2: Endogenous Hippuric Acid Levels in Human Plasma

| Population Studied | Analytical Method | Concentration Range | Citation |

| Healthy subjects (postabsorptive) | Gas Chromatography-Mass Spectrometry | 1.2 to 10.5 µM | [14] |

| House painters (exposed to solvents) | HPLC | 1-21 nmol/mL (median 11 nmol/mL) | [13] |

| Healthy controls | HPLC | 2-8 nmol/mL (median 3 nmol/mL) | [13] |

Metabolic Pathway of Hippuric Acid

Hippuric acid is synthesized from benzoic acid and glycine. Benzoic acid can be derived from dietary sources, the metabolism of other compounds like phenylalanine, or from environmental exposures such as toluene.[1][2] The final conjugation step primarily occurs in the liver.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 4. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

- 8. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. cdc.gov [cdc.gov]

- 12. Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic analysis of hippuric acid in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Hippuric Acid-15N Powder

For Researchers, Scientists, and Drug Development Professionals

Hippuric acid-15N, the 15N-labeled version of hippuric acid, is a crucial tool in metabolic research and drug development, primarily utilized as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Proper storage and handling of this stable isotope-labeled compound are paramount to ensure its integrity, prevent contamination, and guarantee the accuracy of experimental results. This guide provides a comprehensive overview of the recommended practices for the storage and handling of this compound powder.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its correct handling. As a stable isotope-labeled compound, its chemical and physical properties are nearly identical to its unlabeled counterpart.[2]

| Property | Value | Reference |

| Chemical Formula | C₉H₉¹⁵NO₃ | [3] |

| Molecular Weight | 180.17 g/mol | [3][4] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 187 °C (decomposes at ~240 °C) | [7] |

| Solubility | Readily soluble in hot water and hot alcohol. Soluble in aqueous solutions of sodium phosphate. | [5] |

| Purity | Typically ≥98% | [8] |

Storage Guidelines

Proper storage is critical to maintain the chemical and isotopic purity of this compound powder.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature. | Avoids potential degradation from extreme temperatures. |

| Humidity | Store in a dry place. | The compound is sensitive to moisture. |

| Light | Store away from light. | Protects against potential photodegradation. |

| Container | Keep in a tightly sealed, original container (e.g., glass, polyethylene, or polypropylene). | Prevents contamination, including isotopic dilution from atmospheric nitrogen, and moisture absorption.[5][9] |

| Incompatible Materials | Store away from oxidizing agents. | To prevent chemical reactions that could compromise the compound's integrity.[10] |

Handling and Safety Precautions

When handling this compound powder, it is crucial to adhere to standard laboratory safety protocols to protect both the researcher and the integrity of the sample.

A comprehensive list of necessary PPE is provided below.

| Equipment | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from dust particles.[5] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile). | To prevent skin contact.[9] |

| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. | To avoid inhalation of the powder.[9][11] |

| Control | Recommendation |

| Ventilation | Work in a well-ventilated area or under a fume hood. |

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke in the laboratory.[11]

-

Wash hands thoroughly after handling.[9]

-

Work clothes should be laundered separately.[9]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound powder in a research setting, from receiving to waste disposal.

Spill and Disposal Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including a dust respirator.[9]

-

Containment: Prevent the powder from entering drains or waterways.[9]

-

Cleanup:

-

Decontamination: Thoroughly clean the spill area and any contaminated equipment.

Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.

Logical Framework for Safe Handling

The following diagram outlines the logical relationships between hazard identification, risk assessment, control measures, and emergency preparedness for working with this compound.

First Aid Measures

In case of exposure, follow these first-aid guidelines.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |

| Skin Contact | Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][12] |

| Ingestion | Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Seek medical attention.[6][11] |

By adhering to these storage and handling guidelines, researchers can ensure the integrity of their this compound samples, obtain reliable experimental data, and maintain a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fiveable.me [fiveable.me]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Glycine, ð-benzoyl (hippuric acid) (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2377-0.1 [isotope.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Hippuric acid - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:93627-88-4 | Chemsrc [chemsrc.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: Quantitative Analysis of Hippuric Acid in Urine using Hippuric Acid-¹⁵N as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction